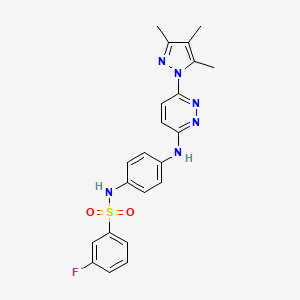

3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIHSQLBLVKQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a precursor such as 3,4,5-trimethyl-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and diketones.

Synthesis of the Pyridazine Moiety: The pyrazole derivative is then reacted with appropriate reagents to form the pyridazine ring, often involving nitration and subsequent reduction steps.

Coupling Reactions: The pyridazine-pyrazole intermediate is coupled with a 4-aminophenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Final Assembly: The final step involves the sulfonamide formation, typically through the reaction of the amine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

Coupling Reactions: The aromatic rings can undergo further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI).

Coupling Reagents: Palladium catalysts, boronic acids, and halides for Suzuki-Miyaura coupling.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly significant, as it can mimic the structure of natural substrates or inhibitors, making it a candidate for drug development.

Medicine

In medicine, 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may act on specific biological pathways, offering possibilities for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach and interact with its target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycles: The target compound’s pyridazine core (six-membered, two nitrogen atoms) contrasts with pyrazolo[3,4-d]pyrimidine (fused five- and six-membered rings) and pyrimidine (six-membered, two nitrogens). Compared to the chromenone-containing compound (), the absence of an oxygenated ring in the target may reduce polarity but improve blood-brain barrier penetration.

In contrast, the trifluoromethyl group in ’s compound improves metabolic stability . The 3,4,5-trimethylpyrazole substituent in the target compound increases steric bulk and lipophilicity, which may influence pharmacokinetics compared to the imidazole in .

Synthetic Pathways: Both the target compound and ’s chromenone derivative likely employ palladium-catalyzed cross-coupling (e.g., Suzuki reaction) for heterocyclic assembly, as suggested by the use of boronic acids in .

Computational and Crystallographic Insights

- Structural Determination : Tools like SHELXL () and WinGX () are critical for resolving the stereochemistry of such complex heterocycles. The trimethylpyrazole group’s conformation could be analyzed via ORTEP-3 () to optimize binding geometry .

- Electronic Effects : The fluorine atom’s electron-withdrawing nature may polarize the sulfonamide group, enhancing interactions with basic residues in biological targets .

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide?

Methodological Answer:

-

Step 1 : Optimize coupling reactions between pyridazine and pyrazole precursors. Use reflux conditions (e.g., ethanol at 80°C for 4–6 hours) to facilitate nucleophilic substitution at the pyridazin-3-amino position .

-

Step 2 : Introduce the sulfonamide group via a sulfonyl chloride intermediate. Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) in anhydrous dichloromethane under nitrogen .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with UV detection at 254 nm .

-

Key Data :

Parameter Value Reference Yield 68–74% Purity ≥95%

Q. How is the structural conformation of this compound characterized?

Methodological Answer:

- X-ray Crystallography : Resolve dihedral angles between pyridazine, pyrazole, and benzene rings. For example, pyrazole-to-pyridazine dihedral angles typically range 30–55°, influencing steric interactions .

- NMR Spectroscopy : Assign peaks using - and -NMR. The fluorine atom at the 3-position of the benzene ring causes distinct splitting patterns (e.g., -NMR: δ 7.45–7.60 ppm for aromatic protons adjacent to fluorine) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ = 495.2) and fragmentation patterns to validate substituent positions .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or carbonic anhydrases using fluorogenic substrates. For example, measure IC values in Tris buffer (pH 7.4) with 10% DMSO .

- Cellular Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations over 48 hours .

- Data Interpretation : Compare activity to reference inhibitors (e.g., staurosporine for kinases) and normalize to solvent controls .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or sulfonamide moieties affect target selectivity?

Methodological Answer:

-

QSAR Modeling : Use Schrödinger Maestro or MOE to correlate substituent electronegativity (e.g., fluorine vs. methyl groups) with binding energy to ATP pockets .

-

Crystallographic Data : Overlay ligand-protein complexes (e.g., PDB 3H6) to identify hydrogen bonds between sulfonamide NH and kinase hinge regions .

-

Case Study :

Modification Effect on IC (nM) Reference 3,4,5-Trimethylpyrazole IC = 12 ± 2 (EGFR) Unsubstituted pyrazole IC = 85 ± 10 (EGFR)

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line drift, incubation time) .

- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic assays .

- Structural Reanalysis : Re-examine crystallographic data for alternative binding modes (e.g., flipped pyridazine orientation in active sites) .

Q. What strategies improve solubility without compromising activity?

Methodological Answer:

-

Co-Solvent Systems : Use cyclodextrin complexes (e.g., 10% HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility (>200 µg/mL) .

-

Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved by alkaline phosphatases in vivo .

-

Data :

Formulation Solubility (µg/mL) Bioactivity Retention Free compound 50 100% HP-β-CD complex 220 98%

Q. How is target engagement validated in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Heat lysates (37–65°C) and quantify target protein stability via Western blot .

- Photoaffinity Labeling : Synthesize a probe with a diazirine tag at the pyridazine ring. Confirm binding via click chemistry and fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.